molecular formula C11H11BrO B1524033 1-(4-Bromophenyl)-2-cyclopropylethanone CAS No. 54839-14-4

1-(4-Bromophenyl)-2-cyclopropylethanone

Cat. No. B1524033
CAS RN: 54839-14-4
M. Wt: 239.11 g/mol
InChI Key: ITZWSKHGIOCJIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenyl methanone derivatives typically involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of “1-(4-Bromophenyl)-2-cyclopropylethanone”.


Molecular Structure Analysis

The molecular structure of bromophenyl methanone derivatives is often confirmed by techniques such as X-ray crystallography . These studies provide insights into the potential molecular geometry and conformation of “1-(4-Bromophenyl)-2-cyclopropylethanone”.


Chemical Reactions Analysis

The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromophenyl methanone derivatives can be inferred from related compounds .

Scientific Research Applications

Organic Synthesis Intermediates

1-(4-Bromophenyl)-2-cyclopropylethanone: serves as a valuable intermediate in organic synthesis. Its structure is conducive to further chemical modifications, making it a versatile building block for synthesizing a variety of complex organic molecules. This compound can undergo reactions such as Suzuki coupling, which can lead to the formation of biaryl compounds widely used in pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound’s bromine atom offers a reactive site for cross-coupling reactions, which is essential for creating new chemical entities. Its incorporation into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new medications with improved efficacy and safety profiles .

Antimicrobial Agents

The structural motif of 1-(4-Bromophenyl)-2-cyclopropylethanone is found in various antimicrobial agents. Research indicates that derivatives of this compound exhibit promising activity against bacterial and fungal species, which could be pivotal in the development of new antibiotics to combat resistant strains of microbes .

Anticancer Agents

Derivatives of 1-(4-Bromophenyl)-2-cyclopropylethanone have been studied for their potential antiproliferative effects against cancer cell lines. The ability to interfere with cell division and induce apoptosis makes these derivatives interesting candidates for anticancer drug development .

Agrochemical Development

In the field of agrochemicals, 1-(4-Bromophenyl)-2-cyclopropylethanone derivatives can be used to synthesize compounds with herbicidal, fungicidal, or insecticidal properties. The bromophenyl group is particularly useful for creating compounds that disrupt the biological pathways of pests and weeds .

Material Science

This compound can also find applications in material science, particularly in the synthesis of organic semiconductors. The bromophenyl group can facilitate the introduction of conjugated systems necessary for electronic properties in materials used in OLEDs and solar cells .

Analytical Chemistry

In analytical chemistry, 1-(4-Bromophenyl)-2-cyclopropylethanone can be used as a standard or reference compound in chromatography and mass spectrometry. Its distinct molecular weight and structural features make it suitable for method development and calibration .

Safety and Hazards

While specific safety and hazard data for “1-(4-Bromophenyl)-2-cyclopropylethanone” is not available, related compounds are generally considered hazardous. They may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation .

properties

IUPAC Name

1-(4-bromophenyl)-2-cyclopropylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-5-3-9(4-6-10)11(13)7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWSKHGIOCJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280067
Record name 1-(4-Bromophenyl)-2-cyclopropylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-cyclopropylethanone

CAS RN

54839-14-4
Record name 1-(4-Bromophenyl)-2-cyclopropylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54839-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-2-cyclopropylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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